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Executive Summary
Cemdomespib (also known as RTA 901 and BIIB143) is a novel, orally bioavailable small

molecule that acts as a modulator of Heat Shock Protein 90 (Hsp90). Its mechanism of action,

which involves the induction of Heat Shock Protein 70 (Hsp70), has positioned it as a potential

therapeutic agent for neurodegenerative diseases, including diabetic peripheral neuropathy

(DPN). Preclinical studies have demonstrated promising results in animal models of DPN,

suggesting a potential to reverse sensory deficits and improve nerve function. However, a

Phase 2 clinical trial (CYPRESS) in patients with painful diabetic peripheral neuropathy was

terminated due to a failure to meet its primary efficacy endpoint. This technical guide provides a

comprehensive overview of the research on Cemdomespib for DPN, including its mechanism

of action, preclinical data, and clinical trial findings, to inform future research and development

efforts in this area.

Introduction to Diabetic Peripheral Neuropathy
Diabetic peripheral neuropathy is a common and often debilitating complication of diabetes,

characterized by progressive nerve damage, primarily affecting the peripheral nerves.[1] This

damage can lead to a range of symptoms, including pain, numbness, tingling, and loss of

sensation, significantly impacting the quality of life for patients.[1] The underlying

pathophysiology of DPN is complex and multifactorial, involving hyperglycemia-induced

metabolic and vascular changes that lead to oxidative stress, inflammation, and neuronal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b560480?utm_src=pdf-interest
https://www.benchchem.com/product/b560480?utm_src=pdf-body
https://www.benchchem.com/product/b560480?utm_src=pdf-body
https://pure.eur.nl/files/47642020/61.pdf
https://pure.eur.nl/files/47642020/61.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


damage.[1] Current treatments for DPN primarily focus on managing symptoms, particularly

neuropathic pain, and there is a significant unmet need for disease-modifying therapies that

can halt or reverse the progression of nerve damage.[2]

Cemdomespib: Mechanism of Action
Cemdomespib's therapeutic potential in DPN is attributed to its unique mechanism of action

as a C-terminal modulator of Hsp90.[3] Unlike many Hsp90 inhibitors that target the N-

terminus, Cemdomespib's interaction with the C-terminus leads to the induction of Hsp70, a

key molecular chaperone with neuroprotective functions.[3][4]

The Hsp90/Hsp70 Chaperone System
The Hsp90/Hsp70 chaperone system plays a critical role in maintaining cellular homeostasis by

assisting in the proper folding, stabilization, and degradation of a wide range of proteins. In the

context of DPN, chronic hyperglycemia and associated metabolic stress can lead to an

accumulation of misfolded and damaged proteins within neurons, contributing to cellular

dysfunction and eventual cell death.

Cemdomespib's Modulation of the Heat Shock
Response
Cemdomespib disrupts the interaction between Hsp90 and its co-chaperones, leading to the

activation of Heat Shock Factor 1 (HSF1). Activated HSF1 then translocates to the nucleus and

initiates the transcription of genes encoding for heat shock proteins, most notably Hsp70.[4]

Neuroprotective Effects of Hsp70 Induction
The subsequent increase in intracellular Hsp70 levels is believed to be the primary driver of

Cemdomespib's neuroprotective effects. Hsp70 can:

Promote the refolding of damaged proteins: This helps to clear protein aggregates and

restore normal cellular function.[4]

Inhibit apoptotic pathways: By interfering with key signaling molecules in the cell death

cascade, Hsp70 can protect neurons from apoptosis.
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Reduce oxidative stress and inflammation: Hsp70 has been shown to modulate inflammatory

signaling pathways, which are known to be activated in DPN.

The following diagram illustrates the proposed signaling pathway of Cemdomespib:
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Proposed signaling pathway of Cemdomespib.

Preclinical Research in Diabetic Peripheral
Neuropathy
Cemdomespib has been evaluated in preclinical models of DPN, primarily in streptozotocin

(STZ)-induced diabetic mice. These studies have provided evidence for its potential to

ameliorate key pathological features of the disease.

Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Mouse Model:

A widely used method to induce a model of type 1 diabetes in rodents is through the

administration of STZ, a chemical that is toxic to pancreatic β-cells.
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Animal Model: Typically, male mice of a specific strain (e.g., C57BL/6J) are used.

Induction of Diabetes: A single high-dose intraperitoneal injection of STZ (e.g., 150-200

mg/kg) dissolved in a citrate buffer is administered. Control animals receive the vehicle

(citrate buffer) only.

Confirmation of Diabetes: Blood glucose levels are monitored regularly. Mice with blood

glucose levels consistently above a certain threshold (e.g., >250 mg/dL) are considered

diabetic and included in the study.

Development of Neuropathy: Diabetic mice are typically maintained for a period of several

weeks (e.g., 8-12 weeks) to allow for the development of neuropathic symptoms.

Treatment: Cemdomespib is administered orally or via intraperitoneal injection at various

doses and frequencies.

Outcome Measures: A battery of tests is used to assess the effects of treatment on sensory

function, nerve conduction, and nerve morphology.

The following diagram outlines a general experimental workflow for preclinical studies of

Cemdomespib in a DPN model:
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General preclinical experimental workflow.

Summary of Preclinical Findings
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Preclinical studies have demonstrated that Cemdomespib can dose-dependently reverse pre-

existing sensory deficits in diabetic mice.[3] Furthermore, treatment with Cemdomespib has

been shown to prevent diabetes-induced deficits in both motor and sensory nerve conduction

velocities.[3]

Parameter Finding Reference

Sensory Function

Dose-dependent reversal of

hypoalgesia in STZ-induced

diabetic mice.

[3]

Nerve Conduction Velocity

(NCV)

Dose-dependent prevention of

deficits in motor and sensory

NCV.

[3]

Mechanism of Action
Efficacy is dependent on the

induction of Hsp70.
[4]

Clinical Research: The CYPRESS Trial
Cemdomespib was investigated for the treatment of painful diabetic peripheral neuropathy in a

Phase 2 clinical trial known as CYPRESS (NCT05895552).

Trial Design and Methodology
The CYPRESS trial was a randomized, double-blind, placebo-controlled study designed to

evaluate the efficacy and safety of Cemdomespib in participants with DPNP.

Study Population: Patients with a diagnosis of type 1 or type 2 diabetes and a clinical

diagnosis of painful diabetic peripheral neuropathy.

Intervention: Participants were randomized to receive one of two doses of Cemdomespib
(10 mg or 80 mg) or a placebo, administered orally once daily.

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly

average of the daily pain score, as measured by the Numeric Pain Rating Scale (NPRS) at

Week 12.
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Secondary Endpoints: While specific secondary endpoints are not detailed in the available

public information, they typically include assessments of pain relief, changes in sleep

interference, patient global impression of change, and safety and tolerability.

The logical relationship of the CYPRESS trial design is depicted below:

Patient Population (DPNP)

Randomization (1:1:1)

Cemdomespib (10 mg) Cemdomespib (80 mg) Placebo

Treatment Period (12 Weeks)

Primary Endpoint Assessment (NPRS @ Week 12)

Click to download full resolution via product page

CYPRESS Phase 2 trial design.

Clinical Trial Results
The CYPRESS trial was terminated early.[5] The decision to halt the trial was based on the

finding that it did not meet its primary efficacy endpoint.[5] Specifically, treatment with either the

10 mg or 80 mg dose of Cemdomespib did not result in a statistically significant improvement

in the weekly average daily pain score at 12 weeks compared to placebo.
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Outcome Result

Primary Efficacy Endpoint (Change in NPRS at

Week 12)

Not met; no statistically significant difference

between Cemdomespib and placebo.

Safety The termination was not due to safety concerns.

Discussion and Future Directions
The journey of Cemdomespib in the context of diabetic peripheral neuropathy highlights the

complexities of translating promising preclinical findings into clinical success. While the

preclinical data provided a strong rationale for its development, the failure of the CYPRESS

trial to demonstrate efficacy in reducing neuropathic pain underscores the challenges in

treating this multifactorial condition.

Several factors could have contributed to the discrepancy between the preclinical and clinical

results:

Complexity of Human DPN: The pathophysiology of DPN in humans is likely more complex

and heterogeneous than that in rodent models.

Endpoint Selection: The primary endpoint of pain reduction may not have fully captured the

potential disease-modifying effects of Cemdomespib on nerve structure and function.

Patient Population: The specific characteristics of the patient population enrolled in the trial

could have influenced the outcome.

Despite the termination of the CYPRESS trial for painful DPN, the neuroprotective mechanism

of action of Cemdomespib, centered on the induction of Hsp70, may still hold therapeutic

potential for other neurodegenerative conditions. Further research could explore:

Different Patient Subgroups: Investigating whether certain subgroups of DPN patients might

respond to Cemdomespib treatment.

Alternative Endpoints: Utilizing endpoints that measure changes in nerve structure and

function, in addition to pain, in future studies.
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Combination Therapies: Exploring the potential of Cemdomespib in combination with other

therapeutic agents that target different pathways involved in DPN.

Conclusion
Cemdomespib represents a mechanistically novel approach to the treatment of diabetic

peripheral neuropathy. Its ability to modulate the Hsp90/Hsp70 chaperone system and exert

neuroprotective effects in preclinical models provided a strong foundation for clinical

investigation. However, the negative results of the Phase 2 CYPRESS trial for painful DPN

highlight the significant hurdles in developing effective treatments for this complex condition.

While the future of Cemdomespib for DPN is uncertain, the knowledge gained from this

research contributes valuable insights into the role of the heat shock response in

neurodegeneration and will inform the design of future studies aimed at developing disease-

modifying therapies for diabetic peripheral neuropathy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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